2-Chloro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide
Description
2-Chloro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
2-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-17-9-2-1-8-16(17)20(25)22-15-7-5-6-14(12-15)18-13-24-11-4-3-10-19(24)23-18/h1-13H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEORAGFBOJRMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, which provide better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-Chloro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.
Benzamide derivatives: These compounds share the benzamide core and are used in various therapeutic applications.
Uniqueness
2-Chloro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Biological Activity
2-Chloro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a chlorine atom and an imidazo[1,2-a]pyridine moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C15H13ClN4O
- Molecular Weight : 300.75 g/mol
The biological activity of this compound primarily involves interactions with specific biological targets:
- Target Enzymes : The compound has been shown to inhibit various enzymes involved in cellular signaling pathways and metabolic processes.
- Cellular Pathways : It influences pathways related to apoptosis and cell proliferation, making it a candidate for cancer therapy.
Biological Activity
Research indicates that this compound exhibits several biological activities:
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Anticancer Activity : Studies have demonstrated that it possesses significant cytotoxic effects against various cancer cell lines. For example, it has shown potency against MCF7 (breast cancer) and A549 (lung cancer) cell lines.
Cell Line IC50 (µM) MCF7 5.25 A549 3.75 - Antifungal Activity : The compound has also been investigated for its antifungal properties, particularly against multidrug-resistant strains of Candida spp.
Case Studies
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In Vitro Studies : A study assessed the cytotoxicity of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assay to determine viability.
- Findings : The compound exhibited an IC50 value of 5 µM against the MCF7 cell line.
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Mechanistic Insights : Another study explored the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways leading to programmed cell death.
- Experimental Design : Flow cytometry was used to assess apoptosis markers in treated cells.
- Results : Increased levels of cleaved caspases were observed in cells treated with the compound compared to controls.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound shows good oral bioavailability.
- Distribution : It readily penetrates tissues, including brain tissue.
- Metabolism : Metabolized primarily in the liver through phase I reactions.
- Excretion : Predominantly excreted via urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
